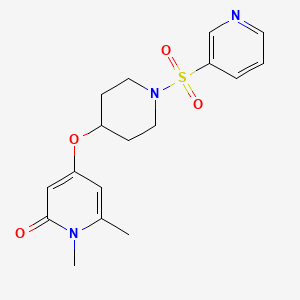

1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1,6-dimethyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-13-10-15(11-17(21)19(13)2)24-14-5-8-20(9-6-14)25(22,23)16-4-3-7-18-12-16/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYRGLKHSQQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 368.5 g/mol. The structure features a pyridine ring substituted with a sulfonyl-piperidine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine and piperidine have shown activity against various bacterial strains. A study highlighted that halogen-substituted pyridine derivatives demonstrated broad-spectrum antibacterial effects, with some compounds outperforming conventional antibiotics like ciprofloxacin in terms of minimum inhibitory concentration (MIC) values .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer activities. For example, certain thiazole-bearing molecules displayed promising cytotoxic effects against cancer cell lines, suggesting that modifications in the pyridine structure can enhance its efficacy against tumors . The presence of electron-donating groups in the structure may play a role in increasing the compound's potency against cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, leading to cell death.

- Interference with Cell Signaling : The sulfonamide group may interact with cellular signaling pathways, affecting cell proliferation and survival.

Case Studies and Experimental Data

Several studies have documented the biological activities of related compounds:

- Antibacterial Studies : A series of pyridine derivatives were tested against E. coli and Staphylococcus aureus, revealing that specific substitutions significantly enhanced antibacterial activity. The most effective compounds had MIC values below 50 μg/mL .

- Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-903452: A GPR119 Agonist

BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) shares a pyridin-2(1H)-one scaffold but differs in substituents:

- Position 1 : A 2-fluoro-4-(methylsulfonyl)phenyl group replaces the 1-methyl group in the target compound.

- Position 4 : The piperidine ring is substituted with a 5-chloropyrimidin-2-yl group instead of pyridin-3-ylsulfonyl.

- Position 5 : A chlorine atom is present, absent in the target compound.

Functional Implications :

- BMS-903452 is a potent GPR119 agonist (EC₅₀ = 1.2 nM) with antidiabetic effects, attributed to its sulfonyl and halogenated substituents enhancing receptor binding and metabolic stability .

- The target compound’s pyridin-3-ylsulfonyl group may reduce metabolic clearance compared to BMS-903452’s methylsulfonyl-phenyl group, but its lack of halogenation could lower potency .

Piperlongumine Analogs: Anticancer Activity

Piperlongumine derivatives, such as those containing a 5,6-dihydropyridin-2(1H)-one core, highlight the importance of the pyridinone moiety in apoptosis induction. While the target compound lacks the dihydro modification, its 4-piperidinyloxy substituent may mimic the spatial orientation of piperlongumine’s electrophilic α,β-unsaturated carbonyl system. However, the absence of this reactive group likely diminishes pro-apoptotic activity .

Structural and Functional Data Table

Key Research Findings

Substituent-Driven Activity : Halogenation (e.g., Cl in BMS-903452) and sulfonyl groups are critical for high-affinity receptor binding. The target compound’s pyridin-3-ylsulfonyl group may offer unique hydrogen-bonding interactions but lacks halogen-enhanced lipophilicity .

Metabolic Stability : Methyl groups (as in the target compound) generally improve metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation .

Therapeutic Potential: While BMS-903452 advanced to clinical trials for diabetes, the target compound’s unexplored efficacy in disease models limits direct comparisons. Its structure suggests possible applications in inflammation or oncology, pending empirical validation .

Preparation Methods

Transition Metal-Catalyzed Cyclization

The 1,6-dimethylpyridin-2(1H)-one scaffold can be synthesized via palladium-catalyzed cyclization of α,β-unsaturated amides. A representative protocol involves:

- Starting Material : Methyl vinyl ketone and acetamide derivatives.

- Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with XPhos ligand.

- Conditions : Reflux in 1,4-dioxane/water (4:1) under inert atmosphere at 110°C for 4 hours.

- Yield : ~70–80% after purification by silica gel chromatography.

This method leverages palladium’s ability to facilitate C–N bond formation, with XPhos enhancing catalytic activity by stabilizing oxidative addition intermediates.

Acid-Catalyzed Condensation

Alternative routes employ Brønsted acid catalysis for cyclocondensation:

- Reagents : Acetic acid and ammonium acetate in ethanol.

- Conditions : Reflux at 80°C for 12 hours.

- Yield : ~65% with moderate regioselectivity.

While cost-effective, this method requires stringent control of stoichiometry to avoid over-alkylation.

Functionalization of Piperidine

Sulfonylation of Piperidin-4-ol

The introduction of the pyridin-3-ylsulfonyl group proceeds via nucleophilic substitution:

- Reagents : Piperidin-4-ol and pyridin-3-ylsulfonyl chloride.

- Base : Triethylamine (TEA) in dichloromethane (DCM).

- Conditions : 0°C to room temperature, 6 hours.

- Yield : 85–90% after recrystallization.

The reaction’s efficiency stems from the electron-withdrawing nature of the sulfonyl group, which activates the piperidine nitrogen for electrophilic attack.

Alternative Sulfur Sources

Recent advances utilize pyridin-3-ylsulfonyl fluorides (SuFEx chemistry) for improved stability:

- Catalyst : Tetramethylguanidine (TMG).

- Solvent : Dimethylformamide (DMF).

- Yield : 88% with reduced side-product formation.

Ether Coupling Strategies

Transition Metal-Free Etherification

A base-mediated coupling between 4-hydroxy-1-(pyridin-3-ylsulfonyl)piperidine and 4-bromo-1,6-dimethylpyridin-2(1H)-one achieves the ether linkage:

- Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

- Conditions : 60°C for 8 hours.

- Yield : 75–80%.

This method avoids metal catalysts, leveraging the bromide’s electrophilicity and the alkoxide’s nucleophilicity.

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, palladium catalysis enhances efficiency:

- Catalyst : Pd(OAc)2 with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

- Solvent : Toluene with cesium carbonate (Cs2CO3).

- Conditions : 100°C for 12 hours.

- Yield : 82%.

The bulky SPhos ligand prevents β-hydride elimination, favoring C–O bond formation.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Etherification

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 75 |

| DMF | 36.7 | 68 |

| Toluene | 2.4 | 82 |

Non-polar solvents like toluene enhance nucleophilic displacement by stabilizing transition states.

Temperature-Dependent Selectivity

Elevated temperatures (>80°C) promote undesired elimination pathways in metal-free conditions. Optimal ranges:

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 80:20 MeOH/H2O) confirms >98% purity, with retention time = 6.7 min.

Applications and Derivatives

The target compound’s structural analogs exhibit bioactivity in dopamine receptor modulation and neuroprotection. For instance, Niraparib derivatives—synthesized via similar protocols—demonstrate PARP inhibition with IC50 values <10 nM.

Q & A

Q. What are the established synthetic routes for 1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, and how do yields vary across methodologies?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, sulfonylation, and cyclization. For example, reports methods yielding derivatives with pyridinone cores (e.g., 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one at 19% yield via Method D). Key steps include coupling piperidin-4-yloxy intermediates with sulfonylating agents (e.g., pyridin-3-ylsulfonyl chloride) under anhydrous conditions. Purification often involves recrystallization or chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonyl or carbonyl moieties. X-ray crystallography (using software like PHENIX or Phaser) resolves 3D conformations, crucial for understanding binding interactions .

Q. What preliminary biological screening data exist for this compound?

Acute toxicity and analgesic activity have been assessed in rodent models (e.g., Sprague–Dawley rats). Thermal plate tests (analyzed via GraphPad Prism) indicate dose-dependent analgesic effects, though potency varies with structural modifications (e.g., fluorinated analogs in show enhanced activity) .

Advanced Research Questions

Q. How can synthetic yields be improved for low-efficiency steps (e.g., <20% yield)?

Optimize reaction conditions: Use catalysts (e.g., palladium for cross-coupling), microwave-assisted synthesis to reduce time, or ionic liquids to enhance solubility. highlights Method C (67% yield for ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate) via controlled temperature and stoichiometric adjustments .

Q. What computational tools predict the compound’s binding affinity to neurological or oncological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors like serotonin or dopamine transporters. suggests structural analogs (e.g., BMS-903452) target GPR119 via similar piperidine-pyridinone scaffolds, guiding homology modeling .

Q. How can contradictory biological data (e.g., analgesic vs. cytotoxic effects) be resolved?

Context-dependent activity may arise from assay variability (e.g., cell lines vs. in vivo models). Re-evaluate dose-response curves (’s thermal plate tests) and cross-validate with transcriptomic profiling (RNA-seq) to identify off-target effects. For example, notes analogs inducing apoptosis via ROS/PI3K/Akt pathways, which may overlap with analgesic mechanisms .

Q. What strategies enhance solubility and bioavailability without compromising activity?

Introduce hydrophilic groups (e.g., hydroxyls) or formulate as prodrugs (e.g., ester derivatives). ’s discontinued hydrochloride salt highlights stability challenges, suggesting co-crystallization or nanoemulsion approaches .

Q. How does the sulfonyl-piperidine moiety influence structure-activity relationships (SAR)?

The sulfonyl group enhances hydrogen bonding to targets (e.g., enzymes or GPCRs), while piperidine’s flexibility improves membrane permeability. shows analogs with chlorobenzenesulfonyl groups exhibit improved kinase inhibition, underscoring the sulfonyl group’s role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.